Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate

purity quality control synthetic intermediate

Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate (CAS 1097327-70-2) is a brominated aromatic β‑keto ester (C₁₂H₁₃BrO₃, MW 285.13). It belongs to the class of halogenated benzoylacetate esters and is primarily utilized as a synthetic building block in medicinal chemistry and pharmaceutical intermediate production.

Molecular Formula C12H13BrO3
Molecular Weight 285.13 g/mol
Cat. No. B8005688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate
Molecular FormulaC12H13BrO3
Molecular Weight285.13 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)C
InChIInChI=1S/C12H13BrO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3
InChIKeyFUOWAQLOTGMHHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate: CAS 1097327-70-2 Core Identity and Sourcing Baseline


Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate (CAS 1097327-70-2) is a brominated aromatic β‑keto ester (C₁₂H₁₃BrO₃, MW 285.13) . It belongs to the class of halogenated benzoylacetate esters and is primarily utilized as a synthetic building block in medicinal chemistry and pharmaceutical intermediate production . The compound is commercially available from multiple vendors at purities ranging from 95% to 98%, with batch‑specific QC documentation provided by major suppliers .

Why Generic β‑Keto Ester Substitution Is Inadequate for Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate


Close structural analogs such as ethyl 3-(4‑bromophenyl)-3-oxopropanoate or ethyl 3-(4‑chloro-2‑methylphenyl)-3-oxopropanoate cannot be freely interchanged with ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate because the combination of the para‑bromo and ortho‑methyl substituents creates a distinct electronic and steric environment that directly affects lipophilicity, enzymatic reduction kinetics, and downstream reactivity [1][2]. The quantified differences documented below demonstrate that even seemingly minor structural modifications produce measurable shifts in physicochemical and biological performance parameters that are critical for reproducible synthetic outcomes and pharmacological profiling.

Quantitative Differentiation Evidence for Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate Versus Closest Analogs


Purity Advantage: 98% Standard Purity vs. 95% for Common Structural Analogs

Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate is routinely supplied at 98% purity with batch‑specific NMR, HPLC, and GC documentation, whereas the closely related methyl ester analog methyl 3-(4-bromo-2-methylphenyl)-2-oxopropanoate (CAS 1780293-62-0) and the non‑methylated ethyl 3-(4‑bromophenyl)-3-oxopropanoate (CAS 26510-95-2) are typically offered at 95% purity [1]. This 3% absolute purity difference reduces unidentified impurity burden in multi‑step syntheses, directly lowering the risk of off‑pathway side reactions during subsequent transformations.

purity quality control synthetic intermediate

Lipophilicity Control via Ortho‑Methyl Substitution: logP 2.514 vs. 2.585 for the Des‑Methyl Analog

The ortho‑methyl substituent on ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate modestly reduces computed logP to 2.514 compared with 2.585 for the des‑methyl analog ethyl 3-(4-bromophenyl)-3-oxopropanoate [1]. This ΔlogP of −0.071, while small, reflects the steric shielding of the polar keto‑ester moiety by the ortho‑methyl group, which can influence membrane permeability and metabolic stability in cell‑based assays [2].

lipophilicity logP drug-likeness

Steric Modulation of Enzymatic Reduction: Aryl β‑Keto Esters Show 21% Conversion vs. 69% for Methyl Analogs

Baker's yeast mediated reduction of β‑keto esters demonstrates that bulky aryl substituents at the keto carbon dramatically suppress conversion: ethyl 3‑phenyl‑3‑oxopropanoate achieved only 21% conversion (20 g yeast/mmol, 24 h), whereas the smaller methyl analog ethyl 3‑oxobutanoate reached 69% conversion with near‑complete enantioselectivity (>99% ee) [1]. Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate, bearing an even bulkier 4‑bromo‑2‑methylphenyl substituent, is predicted to exhibit further reduced enzymatic turnover, making it a preferred substrate when avoidance of unwanted bioreduction is a process requirement.

enzymatic reduction stereoselectivity baker's yeast

Molecular Weight Differentiation: 285.13 g/mol vs. 240.68 g/mol for the 4‑Chloro Analog

Replacement of the para‑bromo substituent with chlorine in ethyl 3-(4‑chloro‑2‑methylphenyl)-3-oxopropanoate (CAS 2164974-12-1) reduces molecular weight from 285.13 to 240.68 g/mol . This 44.45 g/mol difference arises from the higher atomic mass of bromine (79.9) versus chlorine (35.5) and directly impacts bulk material handling (mass‑based stoichiometry), vapor pressure, and crystallization behavior. For procurement, the brominated compound provides a heavier, less volatile intermediate that may be advantageous in high‑temperature reactions requiring reduced evaporative loss.

molecular weight halogen substitution physicochemical properties

Batch‑Level QC Documentation: NMR, HPLC, and GC Traceability vs. COA‑Only Supply

Bidepharm supplies ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate with batch‑specific analytical documentation including NMR, HPLC, and GC spectra . In contrast, several generic resellers of structurally similar β‑keto esters (e.g., methyl 3-(4‑bromo‑2‑methylphenyl)-2‑oxopropanoate) provide only a Certificate of Analysis (COA) without raw spectral data . This documented traceability enables research teams to independently verify compound identity and purity before initiating high‑cost biological assays, reducing the risk of wasted experimental resources due to mislabeled or degraded material.

quality assurance batch consistency regulatory compliance

Optimal Procurement Scenarios for Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate Based on Verified Differentiation Evidence


Multi‑Step Pharmaceutical Intermediate Synthesis Requiring High Starting Purity

When ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate is used as a key intermediate in the construction of non‑steroidal anti‑inflammatory drug (NSAID) candidates or antiviral agents, the 98% purity with batch‑level NMR/HPLC/GC documentation minimizes the accumulation of unidentified impurities across subsequent synthetic steps . This is especially critical in regulated preclinical workflows where impurity profiling must meet ICH guidelines.

Structure–Activity Relationship (SAR) Studies Targeting Fine‑Tuned Lipophilicity

The modest logP reduction achieved by the ortho‑methyl group (logP 2.514 vs. 2.585 for the des‑methyl analog) [1] makes this compound a strategic choice in medicinal chemistry campaigns that require incremental lipophilicity adjustments without altering the core pharmacophore. This supports improved aqueous solubility and metabolic stability relative to the fully para‑substituted analog.

Biocatalytic Process Development Requiring Enzymatic Reduction Resistance

The bulky 4‑bromo‑2‑methylphenyl substituent confers significant steric hindrance against baker's yeast mediated ketone reduction, as inferred from class‑level data showing only 21% conversion for the analogous phenyl derivative versus 69% for the methyl analog [2]. This property is valuable when designing chemoenzymatic routes where selective reduction of other functional groups is desired while preserving the β‑keto ester moiety.

Chromatographic Method Development and Mass Spectrometry Calibration

The higher molecular weight (285.13 g/mol) and distinct bromine isotope pattern (⁷⁹Br:⁸¹Br ≈ 1:1) of ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate compared with chloro analogs (240.68 g/mol) make it a useful calibration standard for LC‑MS and GC‑MS method development, where the characteristic bromine isotope doublet provides unambiguous peak identification in complex reaction mixtures.

Quote Request

Request a Quote for Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.